1,4-Cyclohexadiene

Catalog No.
S577059
CAS No.
628-41-1
M.F
C6H8
M. Wt
80.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexadiene

CAS Number

628-41-1

Product Name

1,4-Cyclohexadiene

IUPAC Name

cyclohexa-1,4-diene

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2

InChI Key

UVJHQYIOXKWHFD-UHFFFAOYSA-N

SMILES

C1C=CCC=C1

Solubility

0.01 M

Synonyms

1,4-cyclohexadiene, cyclohexadiene

Canonical SMILES

C1C=CCC=C1

1.4-Cyclohexadiene (C6H8) is a colorless, flammable liquid with a strong aromatic odor. It is a relatively simple organic compound, but it finds use in several areas of scientific research [, ].

Prototype for Terpenoids

One area of study focuses on 1,4-cyclohexadiene as a prototype for a large class of natural products called terpenoids. Terpenoids are a vast and diverse group of organic compounds found in plants and some insects []. They have a wide range of biological activities, including serving as scents, pigments, and hormones. By studying the basic chemical properties of 1,4-cyclohexadiene, researchers can gain insights into the behavior of more complex terpenoids [].

1,4-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It appears as a colorless, flammable liquid and serves as a model compound for studying a broader class of related compounds known as terpenoids, with γ-terpinene being a notable example. This compound is an isomer of 1,3-cyclohexadiene and is characterized by its unique double bond arrangement within a six-membered carbon ring, which contributes to its chemical reactivity and potential applications in organic synthesis .

1,4-CHD poses several safety concerns:

  • Flammability: It is a highly flammable liquid with a low flash point, readily igniting upon contact with heat or open flame [].
  • Toxicity: Limited data exists on the specific toxicity of 1,4-CHD. However, due to its hydrocarbon nature, it is likely to be irritating to the skin, eyes, and respiratory system.
  • Reactivity: Can undergo explosive polymerization under certain conditions, requiring proper handling and storage precautions [].

  • Aromatization: The compound can easily be converted to an aromatic system, which is thermodynamically favorable due to the stability of aromatic rings. This conversion often serves as a precursor for further reactions, such as Bergman cyclization .
  • Hydrogenation: It acts as a hydrogen donor in catalytic hydrogenation reactions, making it useful in synthetic organic chemistry .
  • Diels-Alder Reactions: 1,4-Cyclohexadiene can participate in Diels-Alder reactions, where it reacts with dienophiles to form cycloadducts. This reaction is facilitated by various catalysts, including cobalt-based ones .

The synthesis of 1,4-cyclohexadiene typically involves:

  • Birch Reduction: This method employs alkali metals dissolved in liquid ammonia along with proton donors (such as alcohols) to reduce aromatic compounds selectively to 1,4-cyclohexadiene without over-reduction to fully saturated products .
  • Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving alkynes and dienes under specific catalytic conditions .
  • Other Synthetic Routes: Recent literature highlights ammonia-free methods using lithium di-tert-butylbiphenyl for partial reductions of aromatic compounds to yield 1,4-cyclohexadiene efficiently .

1,4-Cyclohexadiene finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules and natural products.
  • Catalysis: As an effective hydrogen donor, it plays a crucial role in catalytic hydrogenation processes and the formation of carbon-carbon bonds in organic reactions .
  • Photochemistry: The compound has been studied for its photochemical properties, contributing to the understanding of reaction mechanisms involving cycloalkenes .

Studies on the interactions of 1,4-cyclohexadiene focus on its role as a hydrogen donor in catalytic systems. For instance, it has been utilized in photocatalytic reactions alongside other compounds to enhance reaction efficiency and selectivity. Research into its interactions with various catalysts continues to reveal new pathways for synthetic applications .

Several compounds share structural similarities with 1,4-cyclohexadiene. Here are some notable examples:

Compound NameFormulaUnique Features
1,3-CyclohexadieneC₆H₈Different double bond arrangement; less stable than 1,4-cyclohexadiene.
CyclohexeneC₆H₁₁Fully saturated; lacks the reactivity associated with dienes.
BenzeneC₆H₆Aromatic; significantly more stable due to complete delocalization of electrons.
γ-TerpineneC₁₀H₁₄A terpenoid; possesses additional functional groups affecting reactivity.

Uniqueness of 1,4-Cyclohexadiene

What sets 1,4-cyclohexadiene apart from these similar compounds is its unique ability to undergo facile aromatization and act as a hydrogen donor in various catalytic processes. Its reactivity profile makes it particularly valuable in synthetic organic chemistry compared to more stable or saturated analogs like cyclohexene or benzene.

XLogP3

2.3

Boiling Point

85.5 °C

LogP

2.3 (LogP)

Melting Point

-49.2 °C

UNII

0F8Z5909QZ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

66.62 mmHg

Pictograms

Flammable

Flammable

Other CAS

628-41-1

Wikipedia

1,4-cyclohexadiene

General Manufacturing Information

1,4-Cyclohexadiene: ACTIVE

Dates

Modify: 2023-08-15

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